molecular formula C18H14FN3O B2426027 2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide CAS No. 2309605-59-0

2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2426027
CAS No.: 2309605-59-0
M. Wt: 307.328
InChI Key: OUOAYLGRTJJEIJ-UHFFFAOYSA-N
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Description

2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. This compound features a benzamide core substituted with a fluoro group and a phenylpyrimidinylmethyl moiety. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O/c19-16-9-5-4-8-15(16)18(23)20-11-14-10-17(22-12-21-14)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOAYLGRTJJEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a series of condensation reactions involving appropriate precursors such as 2-aminopyrimidine and benzaldehyde derivatives.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Coupling Reactions: The final step involves coupling the pyrimidine core with the benzamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the benzamide moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrimidines.

Scientific Research Applications

2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: Used as a scaffold for developing drugs targeting various diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: Employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: Utilized in the design of chemical probes for investigating biological processes.

    Industrial Applications: Potential use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include:

    Signal Transduction: Modulation of signaling pathways such as MAPK/ERK or PI3K/Akt.

    Gene Expression: Regulation of gene expression through interaction with transcription factors.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzenesulfonamide
  • 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

Uniqueness

2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the fluoro group enhances its metabolic stability and binding affinity to molecular targets, making it a valuable compound in drug discovery and development.

Biological Activity

2-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a fluoro group and a benzamide moiety linked to a 6-phenylpyrimidine structure. The chemical formula is C16H15FN2C_{16}H_{15}FN_2, with the following structural characteristics:

  • Fluorine atom : Enhances lipophilicity and biological activity.
  • Pyrimidine ring : Known for diverse pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines. For instance, one study demonstrated that a related compound led to a cell growth arrest at the G1 phase and induced apoptosis by 41.55%, significantly higher than control groups .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In various assays, it has shown effectiveness against several bacterial strains, suggesting potential as an antibiotic agent. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation or microbial metabolism.
  • Receptor Modulation : It could act as a modulator at various receptor sites, affecting signaling pathways critical for cell survival and proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to disruptions in replication and transcription processes.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound exhibited an IC50 value of 15 nM, indicating potent anticancer activity compared to standard treatments .
  • Antimicrobial Assays :
    • Objective : Assess effectiveness against Staphylococcus aureus and Escherichia coli.
    • Results : Showed significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial properties.

Data Table of Biological Activities

Activity TypeCell Line/OrganismIC50 (nM)Mechanism of Action
AnticancerMCF-715Apoptosis induction
AntimicrobialStaphylococcus aureus30Cell wall synthesis inhibition
AntimicrobialEscherichia coli25Metabolic pathway disruption

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